Bacbenzylpenicillin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

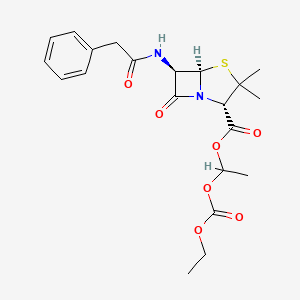

Bacbenzylpenicillin, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O7S and its molecular weight is 450.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Treatment of Bacterial Infections

Bacbenzylpenicillin is primarily employed in treating various bacterial infections, particularly those caused by Gram-positive organisms. It is effective against Streptococcus pneumoniae, Staphylococcus aureus (non-resistant strains), and Neisseria meningitidis. A study indicated that benzylpenicillin is a recommended empirical treatment for community-acquired pneumonia, showing comparable outcomes to wide-spectrum beta-lactam antibiotics in terms of mortality and readmission rates .

1.2 Meningococcal Disease

A notable application of this compound is in the treatment of meningococcal disease. A study involving 58 adults with suspected meningococcal disease found that a three-day intravenous regimen of benzylpenicillin (12 million units per day) was effective, with no relapses observed post-treatment . This highlights its critical role in managing severe infections.

1.3 Tuberculosis Treatment

While benzylpenicillin is not effective against Mycobacterium tuberculosis, it has been studied for its bactericidal effects in models simulating tuberculosis conditions. Research demonstrated that high concentrations of benzylpenicillin could lead to significant bacterial load reductions, suggesting potential adjunctive roles in tuberculosis therapy .

Research Applications

2.1 Antimicrobial Resistance Studies

this compound serves as a reference antibiotic in studies investigating antimicrobial resistance patterns among bacteria. Its effectiveness against resistant strains informs guidelines for empirical therapy and helps shape antibiotic stewardship programs.

2.2 Pharmacokinetics and Pharmacodynamics

Research on the pharmacokinetic properties of this compound contributes to understanding its dosing regimens and efficacy across different patient populations. Studies have shown that continuous infusion can achieve therapeutic serum levels, enhancing its bactericidal activity against susceptible pathogens .

Case Studies

Eigenschaften

CAS-Nummer |

37660-97-2 |

|---|---|

Molekularformel |

C21H26N2O7S |

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H26N2O7S/c1-5-28-20(27)30-12(2)29-19(26)16-21(3,4)31-18-15(17(25)23(16)18)22-14(24)11-13-9-7-6-8-10-13/h6-10,12,15-16,18H,5,11H2,1-4H3,(H,22,24)/t12?,15-,16+,18-/m1/s1 |

InChI-Schlüssel |

LLOPNXSHSVOOOI-NZHQHIMKSA-N |

SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C |

Isomerische SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C |

Kanonische SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C |

Synonyme |

bacbenzylpenicillin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.